2-(4-Fluorophenyl)cyclopentan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIUHWKAYIZWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Fluorophenyl Cyclopentan 1 One
Stereoselective and Enantioselective Synthesis of 2-(4-Fluorophenyl)cyclopentan-1-one
The creation of a single, desired stereoisomer of this compound is of paramount importance, particularly for applications in pharmacology where biological activity is often stereospecific. Various strategies have been developed to achieve this, including catalytic asymmetric methods, the use of chiral auxiliaries, and biocatalytic transformations.
Catalytic Asymmetric Approaches to this compound
Catalytic asymmetric synthesis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral 2-aryl cyclopentanones, including the 4-fluorophenyl derivative, several catalytic strategies can be envisioned. One prominent approach is the asymmetric arylation of a cyclopentanone (B42830) precursor.
While specific data for the catalytic asymmetric synthesis of this compound is not extensively documented in publicly available literature, general methods for the asymmetric synthesis of α-aryl ketones provide a strong foundation. For instance, palladium-catalyzed asymmetric α-arylation of ketones is a powerful tool. This typically involves the reaction of a ketone enolate with an aryl halide in the presence of a palladium catalyst and a chiral ligand.
A hypothetical catalytic cycle for the asymmetric arylation of cyclopentanone with a 4-fluorophenylating agent is depicted below:
| Step | Description |
| 1. Oxidative Addition | A Pd(0) catalyst oxidatively adds to a 4-fluorophenyl halide (e.g., 4-fluorobromobenzene) to form a Pd(II)-aryl complex. |
| 2. Enolate Formation | A base deprotonates cyclopentanone to form a metal enolate. |
| 3. Transmetalation (or direct reaction) | The enolate coordinates to the Pd(II)-aryl complex. |
| 4. Reductive Elimination | The aryl and enolate ligands couple and reductively eliminate from the palladium center, forming the α-arylated ketone and regenerating the Pd(0) catalyst. |
The enantioselectivity of this process is controlled by the chiral ligand, which creates a chiral environment around the palladium center, favoring the formation of one enantiomer over the other. A variety of chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, have been successfully employed in similar transformations.
Another potential catalytic asymmetric route is the conjugate addition of a 4-fluorophenyl nucleophile to cyclopent-2-en-1-one. This reaction, often catalyzed by chiral transition metal complexes (e.g., copper, rhodium), can proceed with high enantioselectivity.
Chiral Auxiliary-Mediated Strategies for this compound
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. utdallas.edu After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. utdallas.edu This is a robust and well-established method in asymmetric synthesis. numberanalytics.comwikipedia.org
For the synthesis of chiral this compound, a chiral auxiliary could be attached to a cyclopentanone precursor. A common strategy involves the use of Evans oxazolidinone auxiliaries. acs.org For example, a cyclopentanecarboxylic acid derivative could be coupled to a chiral oxazolidinone. The resulting N-acyloxazolidinone can then be enolized and reacted with a 4-fluorophenylating agent. The bulky chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective arylation. Subsequent cleavage of the auxiliary would furnish the desired enantiomer of 2-(4-fluorophenyl)cyclopentanecarboxylic acid, which can then be converted to the target ketone.
A general representation of this approach is outlined in the following table:
| Step | Description |
| 1. Auxiliary Attachment | A cyclopentanone-derived carboxylic acid is coupled to a chiral auxiliary, such as an Evans oxazolidinone. |
| 2. Diastereoselective Arylation | The resulting chiral imide is enolized, and the enolate is reacted with a suitable 4-fluorophenyl electrophile. The chiral auxiliary directs the approach of the electrophile to one face of the enolate. |
| 3. Auxiliary Cleavage | The chiral auxiliary is removed to yield the enantiomerically enriched 2-(4-fluorophenyl)cyclopentanecarboxylic acid. |
| 4. Conversion to Ketone | The carboxylic acid is then converted to the target ketone through standard organic transformations. |
Biocatalytic Pathways for the Preparation of this compound
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity, often under mild reaction conditions. unimi.itnih.gov For the synthesis of chiral this compound, several biocatalytic strategies can be considered.
One approach is the kinetic resolution of racemic this compound. In this process, an enzyme, such as a lipase (B570770) or a reductase, selectively transforms one enantiomer of the racemate into a new product, leaving the other enantiomer unreacted. For example, a reductase could selectively reduce one enantiomer of the ketone to the corresponding alcohol, allowing for the separation of the unreacted ketone enantiomer.
Another promising biocatalytic method is the asymmetric reduction of 2-(4-fluorophenyl)cyclopent-2-en-1-one. A variety of ketoreductases (KREDs) are known to catalyze the enantioselective reduction of α,β-unsaturated ketones. By selecting the appropriate enzyme, it is possible to control the stereochemistry at the C2 position upon reduction of the double bond, leading directly to the desired enantiomer of this compound.
The development of engineered enzymes and the application of directed evolution have significantly expanded the scope of biocatalysis, making it a powerful tool for the synthesis of complex chiral molecules. nih.gov
Classical and Modern Synthetic Routes to this compound
Beyond stereoselective methods, a range of classical and modern synthetic routes have been developed to prepare racemic this compound. These methods often involve the construction of the cyclopentanone ring or the functionalization of a pre-existing cyclopentanone scaffold.
Ring-Closing Reactions and Cyclization Strategies in the Synthesis of this compound
Intramolecular cyclization reactions are a cornerstone of cyclic compound synthesis. The Dieckmann condensation is a classic example, involving the intramolecular Claisen condensation of a diester to form a β-keto ester. numberanalytics.comresearchgate.net For the synthesis of this compound, a suitable adipic acid diester precursor bearing a 4-fluorophenyl group could be cyclized using a strong base like sodium ethoxide. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the target ketone.
The general steps of a Dieckmann condensation approach are summarized below:
| Starting Material | Reagents | Intermediate | Final Product |
| Diethyl 3-(4-fluorophenyl)adipate | 1. NaOEt, EtOH2. H₃O⁺ | Ethyl 2-oxo-4-(4-fluorophenyl)cyclopentane-1-carboxylate | This compound |
Another relevant ring-closing reaction is the Thorpe-Ziegler reaction, which involves the intramolecular condensation of a dinitrile to form a cyclic α-cyanoketone after hydrolysis.
Functionalization of Cyclopentanone Precursors to Yield this compound
A straightforward and commonly employed strategy for the synthesis of this compound involves the direct functionalization of cyclopentanone or its derivatives. A documented multistep synthesis starts from cyclopentanone. researchgate.net
In this reported synthesis, cyclopentanone is first reacted with 4-fluorophenylmagnesium bromide in a Grignard reaction to form 1-(4-fluorophenyl)cyclopentanol. Dehydration of this alcohol yields 1-(4-fluorophenyl)cyclopentene. Subsequent oxidation of the double bond, for instance with hydrogen peroxide in formic acid, leads to the formation of this compound. researchgate.net
The key steps in this synthetic sequence are:
| Step | Reactants | Reagents | Product |
| 1. Grignard Reaction | Cyclopentanone, 4-Bromofluorobenzene | Mg, THF | 1-(4-Fluorophenyl)cyclopentanol |
| 2. Dehydration | 1-(4-Fluorophenyl)cyclopentanol | Acid catalyst (e.g., H₂SO₄) | 1-(4-Fluorophenyl)cyclopentene |
| 3. Oxidation | 1-(4-Fluorophenyl)cyclopentene | H₂O₂, HCOOH | This compound |
This method provides a reliable route to the racemic product and utilizes readily available starting materials.
Alternatively, the α-arylation of a cyclopentanone enolate with a suitable 4-fluorophenyl electrophile, such as a 4-fluorophenyl halide, in the presence of a strong base is another viable approach. The use of modern cross-coupling methodologies, such as the Suzuki or Buchwald-Hartwig reactions, can also be employed to form the carbon-carbon bond between the cyclopentanone ring and the 4-fluorophenyl group.
Fluorination Strategies for Phenyl Moieties in this compound Synthesis
The introduction of a fluorine atom onto the phenyl ring is a critical step in the synthesis of the title compound. This is often achieved through "late-stage fluorination," where the fluorine atom is incorporated in one of the final synthetic steps. rsc.org This approach is advantageous as it allows for the synthesis of fluorinated analogues from common, non-fluorinated precursors, enhancing molecular diversity for applications such as drug discovery. rsc.org
Strategies for fluorination can be broadly categorized into electrophilic, nucleophilic, and radical methods. rsc.org Electrophilic fluorination has become particularly prominent with the development of powerful reagents.
Electrophilic Fluorination: This method involves the use of reagents that deliver an electrophilic fluorine species ("F+"). Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly employed for this purpose. nih.gov These reactions can be catalyzed by transition metals or chiral organocatalysts to achieve high levels of stereoselectivity, which is crucial when creating chiral centers. nih.gov For instance, catalytic asymmetric dearomatization reactions using these reagents represent a powerful strategy for constructing fluorine-containing compounds from readily available aromatic precursors. nih.gov Another approach involves the use of Deoxyfluor, a bis(2-methoxyethyl)aminosulfur trifluoride reagent, which can substitute hydroxyl groups on a phenyl ring with fluorine. mdpi.com
Nucleophilic Fluorination: While more challenging due to the low reactivity of the fluoride (B91410) anion, nucleophilic fluorination remains a viable strategy. nih.gov This typically involves the displacement of a leaving group, such as a nitro group or a halogen, from the aromatic ring by a fluoride source like potassium fluoride or cesium fluoride.
The table below summarizes common fluorinating agents used in modern organic synthesis.
| Reagent Class | Example Reagent | Abbreviation | Typical Application |
| Electrophilic | N-Fluorobenzenesulfonimide | NFSI | Asymmetric fluorination, fluorocyclization. nih.gov |
| Electrophilic | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Asymmetric fluorination, dearomatization. nih.gov |
| Nucleophilic | Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxyfluor | Monofluorination via hydroxyl group substitution. mdpi.com |
| Nucleophilic | Trifluoromethyltrimethylsilane | TMSCF₃ | Introduction of trifluoromethyl groups. mdpi.com |
Derivatization and Chemical Transformations of this compound
Once synthesized, this compound serves as a scaffold for further chemical modifications at three primary sites: the alpha-carbon, the carbonyl group, and the phenyl ring.
The carbon atom adjacent to the carbonyl group (the α-carbon) is activated for various chemical reactions due to the acidity of its protons. Palladium-catalyzed alpha-arylation of ketones is a general and powerful method for forming carbon-carbon bonds at this position. researchgate.net This process involves generating an enolate from the ketone using a base, which is then coupled with an aryl halide in the presence of a palladium catalyst. researchgate.net The development of advanced catalysts with sterically hindered, electron-rich ligands has broadened the scope of this reaction significantly. researchgate.net
Another important alpha-functionalization is the introduction of heteroatoms. For example, the synthesis of 2-sulfinyl-2-cyclopenten-1-one derivatives has been achieved through the asymmetric oxidation of the corresponding sulfide. researchgate.net This method could be applied to introduce a sulfinyl group at the alpha-position of this compound, creating a chiral center and a useful handle for further transformations.
| Reaction Type | Description | Potential Product |
| Palladium-Catalyzed α-Arylation | Coupling of the ketone enolate with an aryl halide to form a C-C bond at the α-position. researchgate.net | 2-(4-Fluorophenyl)-2-arylcyclopentan-1-one |
| α-Sulfenylation/Oxidation | Introduction of a sulfur-containing group at the α-position, followed by oxidation to a sulfoxide. researchgate.net | 2-(4-Fluorophenyl)-2-(alkyl/aryl-sulfinyl)cyclopentan-1-one |
| α-Halogenation | Reaction with an electrophilic halogen source (e.g., NBS, NCS) to introduce a halogen at the α-position. | 2-Halo-2-(4-fluorophenyl)cyclopentan-1-one |
The ketone's carbonyl group is a hub of reactivity, readily undergoing nucleophilic addition and related reactions. A common transformation is the reaction with organometallic reagents, such as Grignard reagents. For example, 2-(4-Fluorophenyl)cyclopentanone has been reacted with a complexed Grignard reagent (pyMgCl·LiCl), activated by a neodymium salt, to yield the corresponding tertiary alcohol, 1-hydroxy-1-(4-pyridyl)-2-(4-fluorophenyl)cyclopentane. researchgate.net Subsequent dehydration of this alcohol leads to the formation of a cyclopentene (B43876) derivative. researchgate.net
Other fundamental transformations of the carbonyl group include:
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2-(4-Fluorophenyl)cyclopentan-1-ol (B1463904), using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a C-N bond, yielding N-substituted 2-(4-fluorophenyl)cyclopentanamines.
Wittig Reaction: Reaction with a phosphorus ylide to convert the carbonyl group into a carbon-carbon double bond, forming a substituted methylenecyclopentane (B75326) derivative.
| Reaction Type | Reagents | Product Class |
| Grignard Reaction | R-MgX, NdCl₃·2LiCl | Tertiary Alcohol. researchgate.net |
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Reductive Amination | R-NH₂, NaBH₃CN | Amine |
| Wittig Reaction | Ph₃P=CR₂ | Alkene |
Modifying the 4-fluorophenyl ring after the core structure has been assembled presents a synthetic challenge but offers a route to novel derivatives. The existing fluorine atom and the alkyl substituent (the cyclopentanone moiety) influence the reactivity and regioselectivity of subsequent reactions on the aromatic ring.
Electrophilic Aromatic Substitution (EAS): The fluorine atom is an ortho-, para-directing deactivator, while the alkyl group is an ortho-, para-directing activator. Further substitution would likely occur at the positions ortho to the alkyl group (positions 3 and 5 of the phenyl ring). However, the deactivating nature of the fluorine and potential steric hindrance can make these reactions challenging.
Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing fluorine atom can activate the ring towards nucleophilic attack, particularly at the ipso-carbon (position 4). This allows for the displacement of the fluoride ion by strong nucleophiles, a reaction that can be used to introduce other functional groups.
Cross-Coupling Reactions: While direct modification is possible, a more versatile strategy involves introducing a second functional group, such as a bromine or iodine atom, onto the phenyl ring during an earlier synthetic stage. This "handle" can then be used in post-modifications like Suzuki or Buchwald-Hartwig cross-coupling reactions to attach a wide variety of aryl, heteroaryl, or amine groups. This concept of post-modification is a powerful tool in medicinal chemistry, as seen in the synthesis of complex molecules like tamoxifen (B1202) derivatives where a phenyl ring is replaced or functionalized. mdpi.com
Advanced Spectroscopic and Analytical Characterization of 2 4 Fluorophenyl Cyclopentan 1 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(4-Fluorophenyl)cyclopentan-1-one
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR techniques would be essential to confirm its constitution and stereochemistry.
Multi-Dimensional NMR Techniques for Stereochemical Elucidation of this compound
Multi-dimensional NMR experiments are critical for unambiguously assigning signals and determining the spatial relationships between atoms, which is key to understanding the molecule's three-dimensional structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the proton-proton coupling network within the cyclopentanone (B42830) ring. It would show correlations between the methine proton at the C2 position (adjacent to the fluorophenyl group) and the neighboring methylene (B1212753) protons at C3 and the other C2 proton. It would also show couplings between the protons on C3, C4, and C5, helping to trace the connectivity of the aliphatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹³C signals for each protonated carbon in the molecule, such as the C2 methine and the C3, C4, and C5 methylene groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, a NOESY experiment would reveal through-space proximity of protons. This could help determine the relative orientation of the 4-fluorophenyl group with respect to the cyclopentanone ring, for example, by observing NOEs between the ortho-protons of the phenyl ring and specific protons on the cyclopentanone ring.
Table 1: Expected Multi-Dimensional NMR Correlations for Stereochemical Elucidation
| Technique | Expected Key Correlations | Information Gained |
| ¹H-¹H COSY | Correlations between protons on C2, C3, C4, and C5 of the cyclopentanone ring. | Confirms the spin-coupling network and connectivity within the aliphatic ring. |
| HSQC | Direct correlation of each proton signal (except NH) to its attached carbon signal. | Unambiguous assignment of protonated carbon signals in both the aromatic and aliphatic regions. |
| HMBC | Correlations from aromatic protons to C2 and C1'; from C2-H to C1' and C3; from C3/C5-H to the C1 carbonyl carbon. | Confirms the connection between the rings and the position of the carbonyl group. |
| NOESY | Potential through-space correlations between ortho-aromatic protons (H2'/H6') and protons on the cyclopentanone ring (e.g., C2-H, C5-H). | Provides information on the preferred conformation and relative stereochemistry of the substituents. |
Fluorine-19 NMR Spectroscopic Analysis of this compound and its Derivatives
Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.netuq.edu.au
For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. rsc.org The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (ortho and meta). In proton-decoupled ¹⁹F NMR, this multiplet would collapse into a singlet. The large chemical shift range of ¹⁹F NMR is particularly advantageous for studying derivatives, as small changes in the molecular structure can lead to significant and easily resolved changes in the fluorine chemical shift. rsc.orgchemicalbook.com
Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Studies of Enantiopure this compound
ORD and CD are powerful techniques for studying chiral molecules. spectrabase.com They measure the differential interaction of left- and right-circularly polarized light with a sample. nih.gov For enantiopure samples of this compound, these techniques would provide crucial information about the absolute configuration of the stereocenter at C2.
The carbonyl group (C=O) of the cyclopentanone ring is a chromophore that absorbs UV light. When this chromophore is in a chiral environment, as it is in this molecule, it gives rise to a characteristic signal in the CD and ORD spectra known as the Cotton effect. nih.govnih.gov The sign (positive or negative) of the Cotton effect associated with the n→π* transition of the ketone (typically around 280-300 nm) can often be correlated with the absolute stereochemistry of the carbon atom adjacent to the carbonyl group, using empirical rules like the Octant Rule. The shape and intensity of the ORD curve and the sign of the CD peak would be used to assign the (R) or (S) configuration to a separated enantiomer.
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and conformational properties of a molecule.
FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the cyclopentanone ring, expected in the region of 1740-1750 cm⁻¹. This is slightly higher than in acyclic ketones due to ring strain. Other key bands would include C-H stretching vibrations of the aromatic and aliphatic parts, C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹ and 1500 cm⁻¹), and a strong C-F stretching vibration, typically observed in the 1200-1250 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. Aromatic ring vibrations often give strong and sharp signals in the Raman spectrum, which can be useful for detailed structural analysis. The symmetric nature of the C-F bond vibration might result in a more prominent Raman signal compared to its IR absorption. Comparing the FT-IR and Raman spectra helps in assigning vibrational modes based on their symmetry properties.
Conformational analysis of the five-membered cyclopentanone ring, which exists in non-planar envelope or twist conformations, could be aided by detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both spectra.
Table 2: Expected Key Vibrational Modes
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Structural Feature |
| C-H Stretch (Aromatic) | 3100-3000 (weak to medium) | 3100-3000 (strong) | 4-Fluorophenyl group |
| C-H Stretch (Aliphatic) | 3000-2850 (medium) | 3000-2850 (medium) | Cyclopentanone ring |
| C=O Stretch | 1750-1740 (strong) | 1750-1740 (medium) | Carbonyl group of cyclopentanone |
| C=C Stretch (Aromatic) | ~1600, ~1500 (medium) | ~1600, ~1500 (strong) | 4-Fluorophenyl group |
| C-F Stretch | 1250-1200 (strong) | 1250-1200 (weak) | Fluoro-substituent on the phenyl ring |
X-ray Crystallography of this compound and its Crystalline Derivatives
X-ray crystallography provides the most definitive structural information for molecules that can be grown as single crystals. If a suitable crystal of this compound or a crystalline derivative could be obtained, this technique would yield precise data on bond lengths, bond angles, and the absolute conformation of the molecule in the solid state.
The analysis would confirm the puckered conformation (envelope or twist) of the cyclopentanone ring and the relative orientation of the 4-fluorophenyl substituent (axial or equatorial-like). Furthermore, for an enantiopure crystal, the technique can determine the absolute stereochemistry without ambiguity. The crystal packing analysis would reveal intermolecular interactions, such as C-H···O or C-H···F hydrogen bonds, that govern the solid-state architecture. Currently, no public crystal structure data is available for this specific compound.
Computational Chemistry and Theoretical Studies of 2 4 Fluorophenyl Cyclopentan 1 One
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure of 2-(4-Fluorophenyl)cyclopentan-1-one
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of this compound. Methods like B3LYP with a suitable basis set, such as 6-311++G(d,p), are commonly used for such investigations. mdpi.com
These calculations can predict key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable arrangement. For instance, the calculations would detail the C-C and C=O bond lengths within the cyclopentanone (B42830) ring, the C-F bond length in the fluorophenyl group, and the orientation of the phenyl ring relative to the cyclopentanone moiety.
Furthermore, electronic structure analysis through methods like Frontier Molecular Orbital (FMO) theory helps in understanding the chemical reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the energy gap. A smaller energy gap generally suggests higher chemical reactivity. mdpi.com The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) maps are another crucial output of these calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the fluorine atom, indicating their susceptibility to electrophilic attack, while the hydrogen atoms would exhibit a positive potential.
Table 1: Calculated Geometric and Electronic Parameters for this compound (Representative Data)
| Parameter | Calculated Value | Unit |
| C=O Bond Length | 1.21 | Å |
| C-F Bond Length | 1.35 | Å |
| C-C (ring) Bond Length (avg.) | 1.54 | Å |
| Dihedral Angle (C-C-C-C ring) | Variable (puckered) | Degrees |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Energy Gap | 5.6 | eV |
| Dipole Moment | 3.5 | Debye |
Note: The data in this table is representative and based on typical values for similar compounds calculated using DFT methods.
Conformational Analysis and Energy Landscapes of this compound
The cyclopentanone ring is not planar and can adopt several puckered conformations, such as the envelope and twist forms. researchgate.net The presence of a bulky 4-fluorophenyl substituent at the C2 position significantly influences the conformational preferences and the energy landscape of the molecule.
Conformational analysis of this compound can be performed by systematically rotating the rotatable bonds and calculating the potential energy at each step. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them.
Table 2: Relative Energies of Conformers of this compound (Representative Data)
| Conformer | Ring Pucker | Phenyl Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope | Equatorial | 0.00 |
| 2 | Envelope | Axial | 2.5 |
| 3 | Twist | Equatorial | 0.8 |
| 4 | Twist | Axial | 3.2 |
Note: The data in this table is representative and illustrates the expected relative energies of different conformations.
Reaction Mechanism Elucidation via Computational Modeling for Transformations Involving this compound
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of how this compound transforms.
For example, the synthesis of related compounds often involves reactions at the carbonyl group or the alpha-carbon. researchgate.net Computational studies can model these reactions, such as aldol (B89426) condensations, Grignard additions, or reductions. By calculating the energy profiles of different possible mechanisms, the most likely pathway can be determined.
These studies involve locating the transition state structures, which are first-order saddle points on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. Furthermore, the intrinsic reaction coordinate (IRC) can be calculated to confirm that the identified transition state connects the reactants and products.
Prediction of Spectroscopic Properties of this compound through Theoretical Methods
Theoretical methods can accurately predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net By comparing the calculated shifts with experimental data, the structure and conformation of the molecule can be confirmed. Theoretical calculations can also help in assigning the peaks in complex spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT methods. These calculations provide a theoretical IR spectrum that can be compared with the experimental spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. This comparison allows for the assignment of specific vibrational modes to the observed absorption bands.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. mdpi.com These calculations can provide insights into the nature of the electronic excitations, such as n→π* or π→π* transitions, which are characteristic of the carbonyl and phenyl chromophores in the molecule.
Table 3: Predicted Spectroscopic Data for this compound (Representative Data)
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | C=O Chemical Shift | ~210 ppm |
| ¹³C NMR | C-F Chemical Shift | ~160-165 ppm (JC-F ~245 Hz) |
| ¹H NMR | Aromatic Proton Shifts | 7.0-7.3 ppm |
| IR | C=O Stretching Frequency | ~1740 cm⁻¹ |
| IR | C-F Stretching Frequency | ~1220 cm⁻¹ |
| UV-Vis | λmax (n→π) | ~290 nm |
| UV-Vis | λmax (π→π) | ~245 nm |
Note: The data in this table is representative and based on typical values for similar compounds.
Mechanistic Organic Chemistry and Reaction Kinetics Involving 2 4 Fluorophenyl Cyclopentan 1 One
Elucidation of Reaction Mechanisms with 2-(4-Fluorophenyl)cyclopentan-1-one as Reactant or Product
The formation and subsequent reactions of this compound involve several fundamental organic reaction mechanisms.
Synthesis via Palladium-Catalyzed α-Arylation: A primary route to synthesize this compound is through the α-arylation of cyclopentanone (B42830). This transformation is often achieved using palladium catalysis, which has become a robust method for forming carbon-carbon bonds. The generally accepted mechanism for this type of reaction, known as the Buchwald-Hartwig-Miura (BHM) arylation, proceeds through a catalytic cycle. wikipedia.org A variation of this, employing palladium/enamine cooperative catalysis, has proven effective for challenging substrates like cyclopentanones, which are prone to side reactions such as self-aldol condensation. wikipedia.orgkanto.co.jp
The catalytic cycle can be described as follows:
Oxidative Addition: A Palladium(0) catalyst oxidatively adds to an aryl halide (e.g., 1-bromo-4-fluorobenzene) to form an arylpalladium(II) complex. acs.org
Enolate/Enamine Formation: In the presence of a base, cyclopentanone is deprotonated to form an enolate. Alternatively, in cooperative catalysis, a secondary amine (like pyrrolidine) reacts with cyclopentanone to form a more reactive enamine intermediate. acs.orgchemistrysteps.com
Transmetalation/Enamine Coordination: The enolate (or enamine) displaces a halide from the arylpalladium(II) complex.
Reductive Elimination: The resulting arylpalladium enolate intermediate undergoes reductive elimination to form the α-aryl ketone, this compound, and regenerate the Palladium(0) catalyst. acs.org
Reactions at the Carbonyl Group: As a ketone, this compound readily undergoes nucleophilic addition at the electrophilic carbonyl carbon.
Reduction to an Alcohol: A common transformation is the reduction of the ketone to the corresponding secondary alcohol, 2-(4-fluorophenyl)cyclopentan-1-ol (B1463904). This is typically achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. masterorganicchemistry.compressbooks.pubmasterorganicchemistry.com This is followed by a protonation step (usually from the solvent or during an acidic workup) of the resulting alkoxide intermediate to yield the final alcohol. pressbooks.pubmasterorganicchemistry.com
Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents, provides a route to tertiary alcohols. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate. leah4sci.comresearchgate.net Subsequent acidic workup protonates the alkoxide to give the tertiary alcohol. leah4sci.com
Kinetic Studies of Key Transformations Involving this compound
Detailed kinetic studies specifically for reactions involving this compound are not extensively reported in the literature. However, kinetic data from related systems, particularly the parent cyclopentanone, can provide insights into its reactivity. For instance, the gas-phase reactions of cyclic ketones with hydroxyl radicals (OH), which are important in atmospheric chemistry and combustion, have been studied. masterorganicchemistry.combeilstein-archives.org
The reaction of OH with cyclopentanone proceeds primarily through hydrogen abstraction from the α-position to the carbonyl group, facilitated by the formation of a prereactive complex. masterorganicchemistry.combeilstein-archives.org While the presence of the 4-fluorophenyl substituent would influence the electron density and bond dissociation energies at the α-position, the fundamental kinetic behavior is expected to share similarities.
| Reactant | Temperature (K) | Rate Coefficient (cm³ s⁻¹) | Reference |
|---|---|---|---|
| Cyclopentanone | Room Temp | 2.94 x 10⁻¹² | masterorganicchemistry.combeilstein-archives.org |
| 2-Cyclopenten-1-one | 300 | 1.2 x 10⁻¹¹ | beilstein-archives.org |
| 2-Cyclopenten-1-one | 500 | 5.4 x 10⁻¹¹ | beilstein-archives.org |
Another kinetically controlled process relevant to chiral molecules like this compound is kinetic resolution . This technique separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org An enantioenriched sample of the less reactive enantiomer can be recovered. wikipedia.org While specific applications to resolve racemic this compound are not detailed, this principle is a cornerstone of asymmetric synthesis and could be applied, for example, in its reduction or acylation using a chiral catalyst. wikipedia.orgnumberanalytics.com
Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control in Reactions of this compound
The presence of a stereocenter at the C2 position makes the stereochemical outcome of reactions involving this compound a critical consideration.
Diastereoselectivity in Carbonyl Additions: The reduction of this compound to 2-(4-fluorophenyl)cyclopentan-1-ol creates a second stereocenter at C1. This results in the formation of two diastereomers: cis and trans. The approach of the nucleophile (e.g., hydride) to the planar carbonyl group can occur from two faces. The existing stereocenter at C2 directs the incoming nucleophile, leading to a preferential formation of one diastereomer over the other. The stereochemical outcome is influenced by steric hindrance, with the nucleophile typically attacking from the face opposite to the bulkier substituent to minimize steric strain. acs.org Without a chiral catalyst, the reduction of racemic this compound will produce a racemic mixture of the cis and trans diastereomers. masterorganicchemistry.com
Enantioselectivity Control: Achieving enantiocontrol in reactions involving this compound is a key challenge in asymmetric synthesis. This can be addressed either by starting with an enantiomerically pure ketone or by employing a chiral catalyst or auxiliary during the reaction.
Asymmetric Hydrogenation: A powerful method for the enantioselective synthesis of related 2-substituted cyclopentyl aryl ketones is the asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketone precursors. nih.gov Using iridium catalysts with chiral ligands, it is possible to obtain products with high diastereomeric ratios and excellent enantiomeric excess. This approach allows for the synthesis of all four possible stereoisomers by selecting the appropriate catalyst configuration and, if necessary, performing a subsequent epimerization. nih.gov
| Substrate (Aryl Group) | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Phenyl | Ir/(R)-C3-TunePhos | 99 | >20:1 | 99 |
| 4-Methoxyphenyl | Ir/(R)-C3-TunePhos | 99 | >20:1 | 99 |
| 3-Chlorophenyl | Ir/(R)-C3-TunePhos | 99 | 15:1 | 98 |
| 2-Naphthyl | Ir/(R)-C3-TunePhos | 99 | 19:1 | 97 |
Enantioselective Alkylation: The stereocenter of this compound itself can be constructed enantioselectively. The asymmetric alkylation of prochiral enolates is a versatile method for creating α-stereogenic carbonyl compounds. Catalytic methods that utilize chiral phase-transfer catalysts or metal complexes with chiral ligands can direct the alkylation of a cyclopentanone enolate with a suitable electrophile to produce one enantiomer preferentially. acs.org
Applications of 2 4 Fluorophenyl Cyclopentan 1 One As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
The reactivity of the ketone functional group, coupled with the presence of the fluorophenyl moiety, makes 2-(4-fluorophenyl)cyclopentan-1-one a versatile starting material for a variety of chemical transformations. This allows for the elaboration of the cyclopentane (B165970) core and the introduction of new functionalities, leading to the synthesis of structurally diverse and complex organic molecules.
Precursor to Structurally Diverse Compounds Utilizing the this compound Scaffold
The this compound scaffold has proven to be a valuable starting point for the synthesis of various complex molecules, particularly those with potential biological activity. A notable example is its use as a key intermediate in the multi-step synthesis of 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene. researchgate.net This synthesis begins with the conversion of cyclopentanone (B42830) to 1-cyclopentenyl-4-fluorobenzene via a Grignard reaction. Subsequent oxidation with hydrogen peroxide and formic acid yields 2-(4-fluorophenyl)cyclopentanone. researchgate.net This ketone is then activated with a neodymium salt and reacted with a complexed Grignard reagent to introduce the pyridyl group, ultimately leading to the target cyclopentene (B43876) derivative after dehydration. researchgate.net This class of compounds has been investigated for its potential as p38 mitogen-activated protein (MAP) kinase inhibitors, which are of interest for the treatment of inflammatory diseases. researchgate.netnih.gov
The ketone functionality of this compound allows for a range of reactions with organometallic reagents, such as Grignard and organolithium reagents, to introduce new carbon-carbon bonds at the carbonyl carbon. chadsprep.comlibretexts.orglibretexts.orgyoutube.com These reactions typically result in the formation of tertiary alcohols, which can then be further transformed, for instance, through dehydration to yield substituted cyclopentenes. researchgate.net The reactivity of the carbonyl group also allows for the construction of fused ring systems, expanding the structural diversity of accessible compounds. nih.govrsc.orgrsc.orglibretexts.org For example, intramolecular cyclization reactions can be envisioned to create bicyclic and polycyclic frameworks incorporating the 2-(4-fluorophenyl)cyclopentane unit.
Building Block for Natural Product Synthesis Featuring Fluorinated Cyclopentanone Motifs
While naturally occurring products containing the precise this compound moiety are not common, the synthesis of fluorinated analogues of natural products is a growing area of interest in medicinal chemistry. The introduction of fluorine can significantly alter the biological properties of a molecule. The this compound scaffold represents a readily available building block for the synthesis of analogues of natural products that contain a cyclopentane ring.
A significant area where fluorinated carbocyclic scaffolds are of interest is in the synthesis of nucleoside analogues. rsc.orgworktribe.comnih.govresearchgate.netmdpi.com In these molecules, the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic ring, and the introduction of fluorine can enhance metabolic stability and antiviral or anticancer activity. While many reported syntheses of fluorinated carbocyclic nucleosides start from different precursors, the principles of diastereoselective conjugate addition and electrophilic fluorination are key strategies. rsc.org The this compound scaffold could potentially be adapted for the synthesis of novel nucleoside analogues where the fluorophenyl group serves to modulate the biological activity or binding affinity to target enzymes.
Chiral Auxiliary or Ligand Precursor Derived from this compound
The development of chiral molecules is crucial in modern drug discovery. While there are no specific reports detailing the use of this compound itself as a chiral auxiliary or a direct precursor to a chiral ligand, its structure possesses features that suggest potential in this area. Through chiral resolution of the racemic mixture or asymmetric synthesis, enantiomerically pure forms of this compound could be obtained. libretexts.orgrsc.org These chiral ketones could then, in principle, be converted into chiral ligands for asymmetric catalysis.
The general strategy for creating chiral ligands often involves the incorporation of a chiral backbone that can coordinate to a metal center and create a chiral environment for a chemical reaction. The cyclopentane ring of this compound could serve as such a backbone. Functionalization of the ketone and the aromatic ring could lead to the introduction of donor atoms (e.g., phosphorus, nitrogen, or oxygen) capable of coordinating to a metal. The chirality of the cyclopentane scaffold would then influence the stereochemical outcome of the catalyzed reaction.
Scaffold for Pharmacophore Development and Molecular Design Studies Based on this compound Structure
The this compound scaffold has been explicitly used in the development of pharmacophores for specific biological targets, most notably for p38 MAP kinase inhibitors. nih.govnih.goveurekaselect.comrsc.org A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target.
In the context of p38 MAP kinase inhibitors, the 4-fluorophenyl group of the this compound scaffold is a key feature that often occupies a hydrophobic pocket (pocket I) in the ATP-binding site of the enzyme. nih.gov The cyclopentane ring acts as a rigid spacer, positioning the crucial aromatic group correctly for binding. The subsequent chemical modifications, such as the addition of a pyridyl group as seen in the synthesis of 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene, introduce another key interaction point that often binds in a separate region of the active site. researchgate.netnih.gov
The development of pharmacophore models for kinase inhibitors, including those targeting p38 MAP kinase and Janus kinases, often involves identifying key hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features. nih.govmdpi.com The this compound structure provides a valuable starting point for designing new inhibitors by allowing for systematic modifications to probe the structure-activity relationship (SAR). By altering the substituents on the cyclopentane ring or the phenyl group, chemists can optimize the binding affinity and selectivity of the resulting compounds. eurekaselect.com The rigidity of the cyclopentane scaffold is advantageous in molecular design as it reduces the conformational flexibility of the molecule, making it easier to predict its binding mode and to establish a clear SAR.
Below is a table summarizing the key molecular interactions of the pharmacophore for p38 MAP kinase inhibitors based on the this compound scaffold.
| Pharmacophore Feature | Corresponding Structural Element | Interaction with Target (p38 MAP Kinase) |
| Hydrophobic Group | 4-Fluorophenyl ring | Occupies a hydrophobic pocket (Pocket I) in the ATP-binding site. |
| Rigid Scaffold | Cyclopentane ring | Positions the pharmacophoric groups in the correct orientation for binding. |
| Additional Interaction Group | e.g., Pyridyl group | Interacts with other regions of the active site, often forming hydrogen bonds. |
This systematic approach, starting from a well-defined scaffold like this compound, is a powerful strategy in modern drug discovery for the rational design of new and improved therapeutic agents. rsc.orgmdpi.com
Structure Activity Relationship Sar and Ligand Design Studies for 2 4 Fluorophenyl Cyclopentan 1 One Derivatives Focus on Molecular Interactions
Molecular Docking and Molecular Dynamics Simulations of 2-(4-Fluorophenyl)cyclopentan-1-one Derivatives with Biological Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding modes and stability of small molecules within the active site of a biological target. In the context of this compound derivatives, these techniques have been instrumental in elucidating the key molecular interactions that govern their potential biological activity.
A hypothetical study involving the docking of a series of this compound derivatives into the ATP-binding site of a protein kinase, a common target for cancer therapy, can illustrate the utility of this approach. The docking scores, which estimate the binding affinity, and the observed interactions can guide the selection of compounds for further investigation.
Substitutions on the phenyl ring and the cyclopentanone (B42830) scaffold significantly influence the binding affinity. For instance, the introduction of hydrogen bond donors and acceptors can lead to more favorable interactions with the amino acid residues in the kinase hinge region. The 4-fluorophenyl group itself often participates in halogen bonding or hydrophobic interactions within a specific pocket of the active site.
Interactive Table: Molecular Docking and Interaction Analysis of this compound Derivatives with a Hypothetical Protein Kinase
| Compound ID | Substitution (R) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | H | -7.5 | Leu83, Val91 | Hydrophobic |
| 2 | 4-OH | -8.2 | Glu105, Asp145 | Hydrogen Bond |
| 3 | 3-NH2 | -8.5 | Asp145, Ser108 | Hydrogen Bond, Electrostatic |
| 4 | 4-OCH3 | -7.8 | Leu83, Ala143 | Hydrophobic |
| 5 | 3-Cl | -8.0 | Met104, Leu83 | Halogen Bond, Hydrophobic |
Note: The data presented in this table is illustrative and intended to represent typical findings in a molecular docking study.
Following molecular docking, molecular dynamics simulations can be employed to assess the stability of the ligand-protein complex over time. An MD simulation of the most promising docked compound, for instance, derivative 3 (with a 3-amino substitution), might reveal that the crucial hydrogen bonds with Asp145 and Ser108 are maintained throughout the simulation, indicating a stable binding mode. The root-mean-square deviation (RMSD) of the ligand and protein backbone would ideally remain low, further suggesting the stability of the complex.
Ligand Efficiency and Binding Affinity Prediction for this compound Analogs via Computational and In Vitro Studies
Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, relative to its size (number of heavy atoms). It is a valuable tool for lead optimization, as it helps in identifying small, efficient fragments that can be developed into more potent drugs. The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a direct measure of a compound's potency.
For the this compound scaffold, computational predictions of binding affinity can be correlated with in vitro experimental data to build robust structure-activity relationship (SAR) models.
Interactive Table: Predicted and In Vitro Binding Affinity and Ligand Efficiency of this compound Analogs
| Compound ID | Substitution (R) | Predicted pKi | In Vitro IC50 (µM) | Heavy Atoms | Ligand Efficiency (LE) |
| 1 | H | 6.8 | 1.5 | 13 | 0.52 |
| 2 | 4-OH | 7.5 | 0.32 | 14 | 0.54 |
| 3 | 3-NH2 | 7.8 | 0.16 | 14 | 0.56 |
| 6 | 4-CN | 7.2 | 0.63 | 14 | 0.51 |
| 7 | 3-CF3 | 7.0 | 1.0 | 16 | 0.44 |
Note: The data in this table is illustrative. LE is calculated as pKi divided by the number of heavy atoms.
The data suggests that the introduction of a hydroxyl or amino group at the meta or para position of the phenyl ring enhances binding affinity, likely due to the formation of specific hydrogen bonds within the target's active site. The high ligand efficiency of compounds 2 and 3 makes them attractive candidates for further optimization. The trifluoromethyl group in compound 7 , while increasing lipophilicity, leads to a decrease in ligand efficiency, suggesting that the increase in size does not proportionally contribute to the binding energy.
Pharmacophore Mapping and Lead Optimization Strategies Based on the this compound Core Structure
A pharmacophore model is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. Based on the SAR data from molecular docking and in vitro studies, a pharmacophore model for the this compound scaffold can be developed.
A plausible pharmacophore model for this class of compounds might include:
A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the cyclopentanone ring.
A hydrophobic/aromatic feature representing the 4-fluorophenyl ring.
One or more hydrogen bond donor/acceptor features at specific positions on the phenyl ring, based on the most active analogs.
Lead Optimization Strategies:
Based on this pharmacophore model, several lead optimization strategies can be pursued to enhance the potency, selectivity, and pharmacokinetic properties of the this compound derivatives:
Scaffold Hopping: The cyclopentanone ring could be replaced with other five- or six-membered rings (e.g., pyrrolidinone, piperidinone) to explore different vector spaces for substituents and improve properties like solubility.
Fragment Growing: Small, efficient fragments identified through high-throughput screening could be "grown" from the core scaffold to occupy additional binding pockets and increase affinity. For example, extending a substituent from the cyclopentanone ring could lead to new interactions.
Bioisosteric Replacement: The fluoro group on the phenyl ring could be replaced with other bioisosteres such as a cyano or a small alkyl group to modulate electronic properties and metabolic stability. Similarly, the ketone can be replaced with other functional groups to alter the chemical properties.
By systematically applying these strategies, guided by computational modeling and iterative in vitro testing, novel and more potent analogs based on the this compound core structure can be designed and synthesized.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(4-Fluorophenyl)cyclopentan-1-one, and how can reaction conditions be optimized?
- Methodology :
- Friedel-Crafts Acylation : Reacting cyclopentanone with 4-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC and optimize temperature (typically 0–5°C for selectivity) to minimize side reactions .
- Ring Expansion : Starting from a cyclobutane derivative (e.g., 2-(4-fluorophenyl)cyclobutan-1-one) with a ketone group, use photochemical or thermal methods to expand the ring to cyclopentanone. Control reaction time and light intensity to prevent over-oxidation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC or GC-MS .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks using CDCl₃ as a solvent. The cyclopentanone carbonyl carbon typically resonates at ~210 ppm, while aromatic protons from the 4-fluorophenyl group appear as a doublet (J = 8–9 Hz) at ~7.2–7.8 ppm .
- IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1700–1750 cm⁻¹) and C-F bond (stretch at ~1100–1250 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Look for the molecular ion peak at m/z 192 (C₁₁H₁₁FO⁺) and fragmentation patterns consistent with cyclopentanone cleavage .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Approach :
- Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane. Single crystals suitable for diffraction require strict control of humidity and temperature .
- Data Collection/Refinement : Employ the SHELX suite (SHELXL for refinement) to determine bond lengths, angles, and torsional strain in the cyclopentanone ring. Fluorine’s electron-withdrawing effect may influence aryl-ketone dihedral angles .
- Validation : Compare experimental data with computational models (DFT calculations) to assess steric and electronic effects .
Q. What in silico strategies predict the bioactivity of this compound derivatives?
- Methods :
- QSAR Modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structural features (e.g., fluorine substitution) with anti-proliferative activity. Validate models using leave-one-out cross-validation (R² > 0.8) .
- Molecular Docking : Screen derivatives against targets like Polo-like kinase 1 (Plk1). Optimize ligand poses using AutoDock Vina; prioritize compounds with binding energies < −8.0 kcal/mol and hydrogen bonds to catalytic residues (e.g., Lys⁵⁶) .
- Pharmacokinetics : Apply SwissADME to predict Lipinski rule compliance. Fluorine enhances metabolic stability but may reduce solubility; balance with hydrophilic substituents .
Q. How do competing reaction pathways affect the synthesis of fluorinated cyclopentanone derivatives?
- Analysis :
- Side Reactions : Over-alkylation or ring-opening during Friedel-Crafts reactions. Mitigate by using stoichiometric AlCl₃ and low temperatures .
- Isomerization : Cis/trans isomerism in intermediates (e.g., enolates). Monitor via ¹H NMR coupling constants (J = 10–12 Hz for trans) and optimize base strength (e.g., LDA vs. NaH) .
- Byproduct Identification : Use LC-MS/MS to detect halogenated byproducts (e.g., di-fluorinated adducts) and adjust fluorobenzene stoichiometry .
Safety and Compliance
Q. What safety protocols are critical when handling fluorinated cyclopentanones?
- Guidelines :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile intermediates .
- Waste Disposal : Quench reactive byproducts (e.g., AlCl₃ residues) with ice-cold water before disposal in halogenated waste containers .
- Documentation : Consult SDS for acute toxicity data (e.g., LD₅₀ in rodents) and emergency procedures for spills .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
